(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a piperazine ring attached via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone typically involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and inline purification systems can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the methanone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone has been studied for its potential therapeutic applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(1-phenyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a methyl group.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness: (1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity.
Biological Activity
The compound (1-methyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is a pyrazole-derived molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on various aspects such as anxiolytic effects, cytotoxicity, and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
1. Anxiolytic Activity
A study evaluated the anxiolytic-like effects of a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol). This compound exhibited significant anxiolytic properties through mechanisms involving benzodiazepine and nicotinic pathways. The pharmacological evaluation included tests such as the elevated plus maze and light-dark box tests, which demonstrated increased time spent in open areas, indicative of reduced anxiety levels .
Test | Result |
---|---|
Elevated Plus Maze | Increased time in open arms |
Light-Dark Box | Increased time in light area |
2. Cytotoxicity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation in Jurkat and HT-29 cell lines. The mechanism of action is often linked to the interaction with cellular proteins, leading to apoptosis .
Cell Line | IC50 (µM) |
---|---|
Jurkat | < 10 |
HT-29 | < 20 |
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another critical aspect of its biological activity. Inhibitory studies have shown that pyrazole derivatives can act as selective inhibitors for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition could have therapeutic implications for neurodegenerative diseases like Parkinson's disease .
Case Study 1: Anxiolytic Effects
In a controlled study, the anxiolytic effects of the derivative compound were assessed through behavioral tests. The results indicated a significant reduction in anxiety-like behavior in animal models, suggesting that modifications in the piperazine and pyrazole moieties enhance anxiolytic activity .
Case Study 2: Cytotoxicity Evaluation
Another study focused on evaluating the cytotoxic potential of various pyrazole derivatives against cancer cell lines. The findings revealed that certain structural modifications led to enhanced cytotoxic activity, with some compounds demonstrating IC50 values comparable to established anticancer agents .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-7-8(6-11-12)9(14)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
DLOABHYDWGJVQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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